5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde
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Overview
Description
5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, methoxy, and methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde typically involves the bromination of 3-methoxy-2-(methoxymethoxy)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-3-methoxy-2-(methoxymethoxy)benzoic acid.
Reduction: 5-Bromo-3-methoxy-2-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and methoxy groups can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-(methoxymethoxy)benzaldehyde
- 5-Bromo-2-methoxybenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
Uniqueness
5-Bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The presence of both methoxy and methoxymethoxy groups provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H11BrO4 |
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Molecular Weight |
275.10 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C10H11BrO4/c1-13-6-15-10-7(5-12)3-8(11)4-9(10)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
IFAOLQWQQVSAMA-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1OC)Br)C=O |
Origin of Product |
United States |
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